3-Methyl-2-cyclopenten-1-one

Catalog No.
S702629
CAS No.
2758-18-1
M.F
C6H8O
M. Wt
96.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Methyl-2-cyclopenten-1-one

CAS Number

2758-18-1

Product Name

3-Methyl-2-cyclopenten-1-one

IUPAC Name

3-methylcyclopent-2-en-1-one

Molecular Formula

C6H8O

Molecular Weight

96.13 g/mol

InChI

InChI=1S/C6H8O/c1-5-2-3-6(7)4-5/h4H,2-3H2,1H3

InChI Key

CHCCBPDEADMNCI-UHFFFAOYSA-N

SMILES

Array

solubility

soluble in water; soluble in oil
Miscible at room temperature (in ethanol)

Canonical SMILES

CC1=CC(=O)CC1

The exact mass of the compound 3-Methyl-2-cyclopenten-1-one is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in water; soluble in oilmiscible at room temperature (in ethanol). The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

3-Methyl-2-cyclopenten-1-one (CAS 2758-18-1) is a cyclic enone characterized by a five-membered ring featuring an α,β-unsaturated ketone with a methyl substituent at the 3-position [1]. In industrial and laboratory procurement, it is primarily sourced as a rigid building block for complex organic synthesis, particularly in the construction of cyclopentanoid natural products, prostaglandins, and angularly methylated bicyclic systems. As a volatile liquid, it also serves as a high-value flavoring agent and fragrance component, contributing distinct woody and smoky notes to commercial formulations[1]. Its baseline value proposition lies in the precise steric and electronic modifications imparted by the 3-methyl group, which fundamentally alter its electrophilicity and dienophilicity compared to unsubstituted cyclopentenones, thereby dictating its specific utility in regiocontrolled synthetic pathways.

Procuring generic cyclic enones, such as the unsubstituted 2-cyclopenten-1-one or the six-membered 3-methyl-2-cyclohexen-1-one, as substitutes for 3-methyl-2-cyclopenten-1-one will result in catastrophic failure in regioselective syntheses. The methyl group at the 3-position acts as a significant steric shield and electron donor, drastically reducing the electrophilicity of the β-carbon. Consequently, while unsubstituted analogs rapidly undergo Michael additions and Diels-Alder cycloadditions under mild conditions, 3-methyl-2-cyclopenten-1-one exhibits profound resistance, often resulting in a complete loss of reactivity in standard organocatalytic conjugate additions [1]. This non-interchangeability means buyers must specifically procure this compound when attempting to suppress unwanted side reactions at the β-position, or when the synthetic route explicitly requires forcing conditions (such as high-pressure Lewis acid catalysis) to forge heavily substituted, angularly methylated core structures.

Steric Shielding and Loss of Reactivity in Dienamine-Catalyzed Michael Additions

In direct asymmetric vinylogous Michael additions to nitroalkenes via dienamine catalysis, the cyclic scaffold geometry strictly dictates reactivity. While unhindered cyclic enones readily form extended dienamine intermediates, the substitution at the 3-position in 3-methyl-2-cyclopenten-1-one results in a complete loss of reactivity under standard organocatalytic conditions[1]. This stark contrast to unsubstituted analogs highlights the compound's profound steric deactivation.

Evidence DimensionVinylogous Michael addition reactivity (dienamine catalysis)
Target Compound DataComplete loss of reactivity (0% product formation)
Comparator Or BaselineUnhindered cyclic enones (e.g., 2-cyclohexen-1-one derivatives, which react readily)
Quantified Difference100% reduction in conjugate addition product formation
Conditions20 mol% chiral primary amine, 30 mol% 2-fluorobenzoic acid, toluene, 40 °C

This profound steric deactivation is critical for procurement in complex multi-step synthesis, as it prevents unwanted conjugate additions and allows the compound to survive conditions that would rapidly consume its unsubstituted analogs.

Requirement of Forcing Conditions for Diels-Alder Cycloadditions

The electron-donating and sterically demanding 3-methyl group significantly reduces the dienophilicity of 3-methyl-2-cyclopenten-1-one compared to 2-cyclopenten-1-one. Synthesizing angularly methylated hydrindanones from this precursor requires forcing conditions: combining high pressure with a strong Lewis acid (EtAlCl2). Under these specific conditions, cycloaddition with isoprene yields 40% of the target bicyclic ketone, and 65% with (E)-piperylene [1]. Unsubstituted analogs do not require such extreme activation to achieve comparable yields.

Evidence DimensionDiels-Alder cycloaddition yield and required activation
Target Compound Data40% yield (with isoprene); 65% yield (with (E)-piperylene) under high pressure
Comparator Or Baseline2-Cyclopenten-1-one (achieves high yields under mild thermal or microwave conditions)
Quantified DifferenceRequires high-pressure activation and EtAlCl2 to overcome steric hindrance and achieve 40-65% yields
ConditionsHigh pressure, EtAlCl2 catalyst, CH2Cl2/CHCl3 solvent, 65 °C

Process chemists must procure this specific methyl-substituted enone to construct angularly methylated hydrindanone cores, but must simultaneously engineer their scale-up facilities for high-pressure or strong Lewis acid compatibility.

Enhanced Oxidative Stability Against Hydroxyl Radicals

The presence of the 3-methyl group on the cyclopentenone ring significantly decreases its reactivity toward hydroxyl (OH) radicals in the gas phase. Kinetic studies using pulsed laser photolysis and laser-induced fluorescence demonstrate that 3-methyl-2-cyclopenten-1-one has a reaction rate coefficient of 4.4 × 10^-12 cm3 s^-1 at room temperature [1]. This is nearly three times slower than unsubstituted 2-cyclopenten-1-one and almost four times slower than its isomer 2-methyl-2-cyclopenten-1-one.

Evidence DimensionOH radical reaction rate coefficient at room temperature
Target Compound Data4.4 (±0.7) × 10^-12 cm3 s^-1
Comparator Or Baseline2-Cyclopenten-1-one (1.2 × 10^-11 cm3 s^-1) and 2-methyl-2-cyclopenten-1-one (1.7 × 10^-11 cm3 s^-1)
Quantified Difference~63% reduction in oxidation rate vs. unsubstituted analog; ~74% reduction vs. 2-methyl isomer
ConditionsGas phase, room temperature, pulsed laser photolysis / laser-induced fluorescence

For formulators in the fragrance industry or researchers in combustion chemistry, this quantitative reduction in oxidation rate indicates superior shelf-life and stability in volatile environments compared to close structural analogs.

Surface-Localized Characteristic Volatile in Traditional Smoke Profiles

In the analysis of traditional smoked meat products, 3-methyl-2-cyclopenten-1-one is identified as a critical surface-localized volatile flavor substance directly correlated with woodchip-derived smoke profiles [1]. Unlike generic aliphatic aldehydes that provide broad fruity or fatty notes, this specific cyclic ketone possesses a higher sensory threshold but is essential for modifying and authenticating the complex woody/smoky aroma profile.

Evidence DimensionFlavor profile contribution and localization
Target Compound DataExclusively detected in the surface layer as a characteristic wood-smoke volatile
Comparator Or BaselineAliphatic aldehydes (e.g., n-hexanal, providing generic fatty notes)
Quantified DifferenceProvides specific woody/smoky structural modification rather than generic background flavor
ConditionsGC-MS volatile profiling of inner vs. surface layers of traditional smoked bacon

Food and beverage procurement teams must select this exact compound to authentically replicate traditional wood-smoked sensory profiles, as standard aliphatic ketones or aldehydes cannot substitute its specific structural contribution to aroma.

Synthesis of Angularly Methylated Hydrindanones

Because of its specific substitution pattern, 3-methyl-2-cyclopenten-1-one is the premier starting material for constructing angularly methylated hydrindanone cores. As demonstrated by its Diels-Alder reactivity profile, when subjected to high pressure and Lewis acid catalysis (EtAlCl2), it successfully cycloadds with dienes like isoprene and piperylene [1]. This makes it an irreplaceable precursor for process chemists synthesizing complex terpenoids and steroidal frameworks where the angular methyl group must be precisely positioned.

Regiocontrolled Multi-Step Organic Synthesis

In complex synthetic routes where premature or unwanted Michael additions would destroy the intermediate, the profound steric shielding of the 3-methyl group provides a critical advantage. The complete loss of reactivity in standard dienamine-catalyzed vinylogous Michael additions ensures that the enone moiety remains intact under conditions that would rapidly consume unsubstituted cyclopentenones [2], allowing chemists to selectively target other functional groups on the molecule without competing side reactions.

Stable Volatile Formulations in Fragrance and Flavor

Due to its significantly lower gas-phase reactivity with hydroxyl radicals compared to its 2-methyl isomer and unsubstituted analogs [4], 3-methyl-2-cyclopenten-1-one is highly suitable for long-lasting volatile formulations. It is specifically procured by the food and fragrance industry to impart authentic, wood-derived smoky and woody notes to products, where its enhanced oxidative stability ensures a prolonged shelf-life and a consistent sensory profile over time [3].

Physical Description

Pale straw-coloured liquid; warm-spicy, sweet-floral and diffusive yet quite tenaceous odour

XLogP3

0.5

Hydrogen Bond Acceptor Count

1

Exact Mass

96.057514874 Da

Monoisotopic Mass

96.057514874 Da

Boiling Point

157.5 °C

Heavy Atom Count

7

Density

0.968-0.975

UNII

6V7RSW7273

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

2758-18-1

Wikipedia

3-methyl-2-cyclopenten-1-one

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

2-Cyclopenten-1-one, 3-methyl-: ACTIVE

Dates

Last modified: 08-15-2023

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